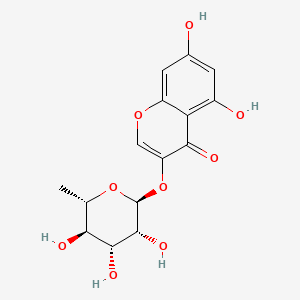![molecular formula C10H11F5O4Si B14466865 Trimethoxy[(pentafluorophenoxy)methyl]silane CAS No. 72897-23-5](/img/structure/B14466865.png)
Trimethoxy[(pentafluorophenoxy)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[(pentafluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and a pentafluorophenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[(pentafluorophenoxy)methyl]silane typically involves the reaction of pentafluorophenol with chloromethyltrimethoxysilane in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{F}_5\text{OH} + \text{ClCH}_2\text{Si(OCH}_3\text{)}_3 \rightarrow \text{C}_6\text{F}_5\text{OCH}_2\text{Si(OCH}_3\text{)}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy[(pentafluorophenoxy)methyl]silane can undergo various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The pentafluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Formation of silanols and methanol.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with various functional groups.
Applications De Recherche Scientifique
Chemistry
Trimethoxy[(pentafluorophenoxy)methyl]silane is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in surface modification techniques to impart hydrophobic or oleophobic properties to materials.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility or to introduce specific functional groups for further bio-conjugation.
Industry
In the industrial sector, this compound is utilized in the production of advanced coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of Trimethoxy[(pentafluorophenoxy)methyl]silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The pentafluorophenoxy group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups and a hydrogen atom bonded to silicon.
Methyltrimethoxysilane: Similar structure but with a methyl group instead of a pentafluorophenoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of a pentafluorophenoxy group.
Uniqueness
Trimethoxy[(pentafluorophenoxy)methyl]silane is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and specific surface properties.
Propriétés
Numéro CAS |
72897-23-5 |
|---|---|
Formule moléculaire |
C10H11F5O4Si |
Poids moléculaire |
318.27 g/mol |
Nom IUPAC |
trimethoxy-[(2,3,4,5,6-pentafluorophenoxy)methyl]silane |
InChI |
InChI=1S/C10H11F5O4Si/c1-16-20(17-2,18-3)4-19-10-8(14)6(12)5(11)7(13)9(10)15/h4H2,1-3H3 |
Clé InChI |
ROVANJFCVPCANB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](COC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


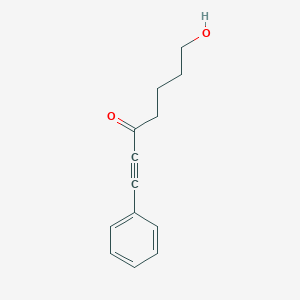
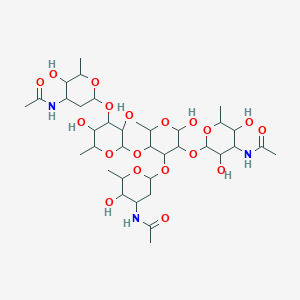
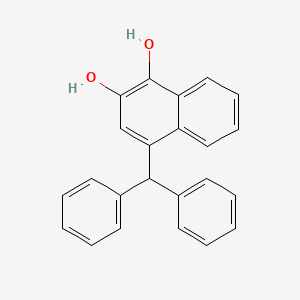
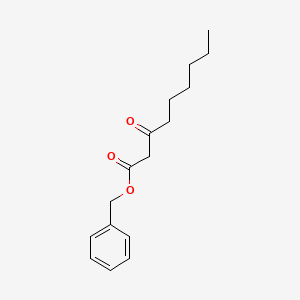
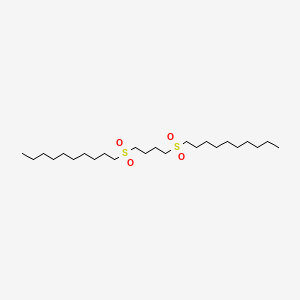
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
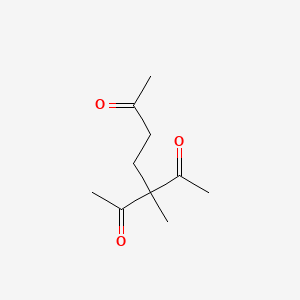
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
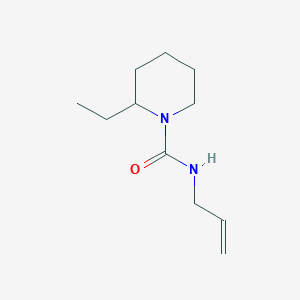
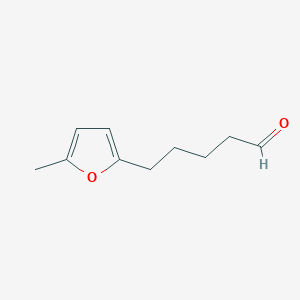
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
